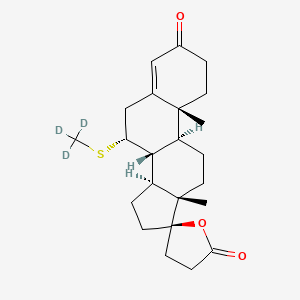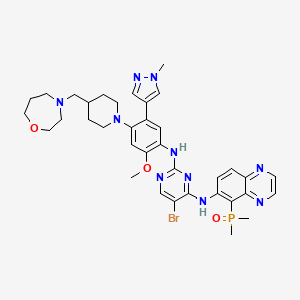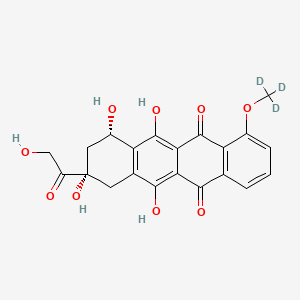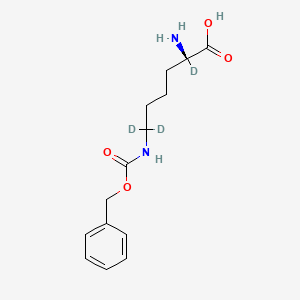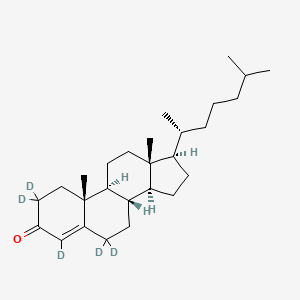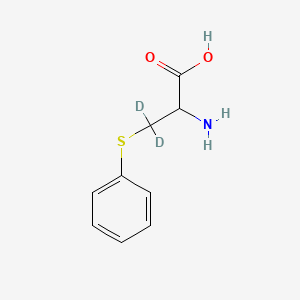
S-Phenyl-DL-cysteine-3,3-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl-DL-cysteine-3,3-d2: is a deuterium-labeled derivative of S-Phenyl-DL-cysteine. This compound is a stable isotope-labeled amino acid, where the hydrogen atoms at the 3,3 positions are replaced with deuterium. It is primarily used in scientific research for tracing and quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl-DL-cysteine-3,3-d2 involves the incorporation of deuterium into the S-Phenyl-DL-cysteine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific reaction conditions may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: S-Phenyl-DL-cysteine-3,3-d2 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The phenylthio group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Substituted phenylthio derivatives.
Applications De Recherche Scientifique
Chemistry: S-Phenyl-DL-cysteine-3,3-d2 is used as a tracer in various chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise quantitation and tracking of the compound during experiments .
Biology: In biological research, this compound is used to study protein synthesis and metabolism. The deuterium labeling helps in tracking the incorporation of the amino acid into proteins and other biomolecules .
Medicine: this compound is used in drug development to study the pharmacokinetics and metabolism of potential drug candidates. The deuterium labeling provides insights into the absorption, distribution, metabolism, and excretion (ADME) of the compounds .
Industry: In industrial applications, this compound is used in the synthesis of deuterium-labeled drugs and other compounds. Its stable isotope labeling is valuable for quality control and regulatory compliance .
Mécanisme D'action
The mechanism of action of S-Phenyl-DL-cysteine-3,3-d2 involves its incorporation into proteins and other biomolecules. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, providing insights into its behavior in biological systems. The molecular targets and pathways involved include protein synthesis and metabolism .
Comparaison Avec Des Composés Similaires
S-Phenyl-DL-cysteine: The non-deuterated form of the compound.
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2: A derivative with an acetyl group.
3-(Phenylthio)-DL-alanine: Another similar compound with a phenylthio group.
Uniqueness: S-Phenyl-DL-cysteine-3,3-d2 is unique due to its deuterium labeling, which provides distinct advantages in scientific research and drug development. The deuterium atoms enhance the stability and alter the metabolic profile of the compound, making it valuable for tracing and quantitation .
Propriétés
Formule moléculaire |
C9H11NO2S |
|---|---|
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
2-amino-3,3-dideuterio-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6D2 |
Clé InChI |
XYUBQWNJDIAEES-NCYHJHSESA-N |
SMILES isomérique |
[2H]C([2H])(C(C(=O)O)N)SC1=CC=CC=C1 |
SMILES canonique |
C1=CC=C(C=C1)SCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


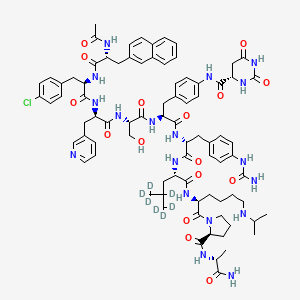

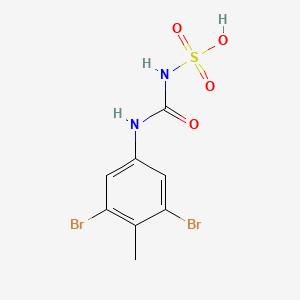
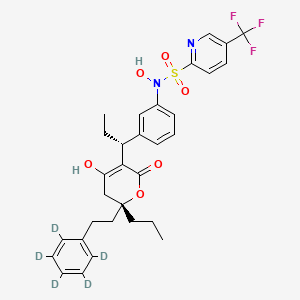
![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)
